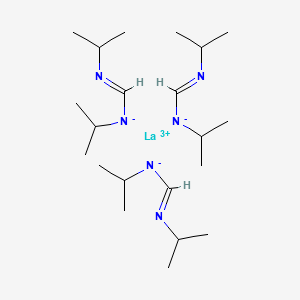
Methyl (trichlorovinyl)acetate, 90%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (trichlorovinyl)acetate (MTVA) is a synthetic compound used in a variety of laboratory experiments and industrial applications. It is a colorless liquid that is composed of two types of atoms, chlorine and carbon, and is highly soluble in water. MTVA is an important compound for many scientific research applications, as it has a range of biochemical and physiological effects.
科学研究应用
Methyl (trichlorovinyl)acetate, 90% is used in research applications to study the effects of chlorine on the environment, to study the effects of chlorine on human health, and to study the effects of chlorine on food. It is also used to study the effects of chlorine on other organisms, such as bacteria, fungi, and plants.
作用机制
Methyl (trichlorovinyl)acetate, 90% works by disrupting the cell membrane of the target organism. This disruption leads to the release of cellular components, such as proteins, lipids, and nucleic acids, which can then be studied. In addition, Methyl (trichlorovinyl)acetate, 90% can also disrupt the biochemical pathways of the target organism, leading to changes in its physiology.
Biochemical and Physiological Effects
Methyl (trichlorovinyl)acetate, 90% has a range of biochemical and physiological effects on the target organism. These include changes in the levels of proteins, lipids, and nucleic acids, as well as changes in the activity of enzymes and other biochemical pathways. In addition, Methyl (trichlorovinyl)acetate, 90% can also affect the growth and development of the target organism, as well as its behavior.
实验室实验的优点和局限性
Methyl (trichlorovinyl)acetate, 90% has a number of advantages for laboratory experiments. It is easy to synthesize and is highly soluble in water, making it easy to use in experiments. In addition, it is relatively non-toxic and is not known to cause any adverse effects in humans or other organisms. However, Methyl (trichlorovinyl)acetate, 90% is also known to be unstable and may degrade over time, making it unsuitable for long-term experiments.
未来方向
The future directions of Methyl (trichlorovinyl)acetate, 90% research include further study of its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research could be conducted into the environmental impact of Methyl (trichlorovinyl)acetate, 90%, as well as its potential to be used as an agricultural pesticide. Finally, further research could be conducted into the potential for Methyl (trichlorovinyl)acetate, 90% to be used as a biodegradable plastic.
合成方法
Methyl (trichlorovinyl)acetate, 90% is synthesized by the reaction of trichloroacetyl chloride and methanol. The reaction is conducted in an inert atmosphere such as nitrogen, and the reaction is usually conducted in a sealed vessel at a temperature of 25°C. The reaction is complete within 24 hours and yields a 90% purity of Methyl (trichlorovinyl)acetate, 90%.
属性
IUPAC Name |
methyl 3,4,4-trichlorobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-4(9)2-3(6)5(7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFDYJYULVSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)
![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)








![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)


![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)